molecular formula C10H22S2 B1595688 Polysulfides, di-tert-Bu CAS No. 68937-96-2

Polysulfides, di-tert-Bu

Cat. No. B1595688
CAS RN: 68937-96-2
M. Wt: 206.4 g/mol
InChI Key: SEZZRXXPRCBINH-UHFFFAOYSA-N
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Description

Polysulfides, di-tert-Bu is a colorless liquid organic compound with a slight characteristic odor . It is used as an additive in industrial lubricants . It is also used as a sulfur source and reducing agent in organic synthesis reactions .


Synthesis Analysis

Polysulfides can be synthesized through olefin sulfurization, where alkenes and sulfur are heated together at high temperatures . Another method involves the electrochemical synthesis of organic polysulfides from disulfides by sulfur insertion from S8 . The reaction gives a mixture of polysulfides, whose distribution can be influenced by the addition of different amounts of carbon disulfide as a co-solvent .


Chemical Reactions Analysis

Polysulfides, di-tert-Bu, particularly tetrasulfides, have been found to be surprisingly effective radical-trapping antioxidants (RTAs) at ambient temperatures . This reactivity persists at elevated temperatures (160 °C), enabling tetrasulfides to eclipse their 1-oxides as RTAs .


Physical And Chemical Properties Analysis

Polysulfides, di-tert-Bu is a liquid at 20°C . It has a density of 0.9995 at 20°C . It is slightly soluble in water and volatilizes significantly from the aquatic compartment . It is soluble in mineral oils and in synthetic base oils and most common solvents .

Scientific Research Applications

Industrial Lubricants

Polysulfides, di-tert-Bu are used in the formulation of industrial and automotive gear oils and greases. They provide a cost-effective source of thermally stable sulfur, which enhances load-carrying and antiwear properties in applications requiring inactive sulfur .

Antioxidants

These compounds exhibit significant antioxidant activity, reacting with peroxyl radicals and suppressing the initial rate of radical consumption. This makes them valuable as additives in industrial lubricants to enhance oxidative stability .

Polymers

Polysulfides, di-tert-Bu serve as sulfiding agents in conjunction with reducing agents like hydrogen to convert metal oxide species into a crystalline metallic sulfide phase in situ for hydrotreating catalysts. This is crucial in the production and treatment of polymers .

Mechanism of Action

Target of Action

Polysulfides, di-tert-Bu, primarily target peroxyl radicals . These radicals are highly reactive and can cause oxidative stress in biological systems. Polysulfides act as radical-trapping antioxidants (RTAs), neutralizing these radicals and preventing them from causing damage .

Mode of Action

Polysulfides, di-tert-Bu, interact with peroxyl radicals through a homolytic substitution mechanism . The reaction persists at elevated temperatures (160 °C), enabling tetrasulfides to outperform their 1-oxides as RTAs . This reactivity is unique to higher polysulfides (n ≥ 4), as homolytic substitution on them at S2 yields stabilized perthiyl radicals .

Biochemical Pathways

The primary biochemical pathway affected by polysulfides, di-tert-Bu, is the oxidative stress pathway . By trapping peroxyl radicals, polysulfides help to maintain the oxidative balance in the system. This can contribute to the overall health and functioning of the organism .

Pharmacokinetics

Polysulfides, di-tert-Bu, is slightly soluble in water and volatilizes significantly from the aquatic compartment . . These properties may affect the compound’s bioavailability and distribution in the environment.

Result of Action

The primary result of the action of polysulfides, di-tert-Bu, is the neutralization of peroxyl radicals . This reduces oxidative stress and can contribute to the oxidative stability of various products, including lubricants and other petroleum-derived products . It also suggests that polysulfides may contribute to the biological activity of plant-derived polysulfides .

Action Environment

The action of polysulfides, di-tert-Bu, can be influenced by environmental factors. For example, the compound’s reactivity persists at elevated temperatures , which could influence its efficacy in different environments. Additionally, its solubility and volatility can affect its distribution in the environment . Its strong adsorption on soil and sediment particles suggests that it may be more active in these environments .

Safety and Hazards

Polysulfides, di-tert-Bu may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . It is not readily biodegradable and is expected to strongly adsorb on soil and sediment particles .

Future Directions

Polysulfides, di-tert-Bu, due to their anti-wear properties, are indispensable additives to lubricants . They are also added to other petroleum-derived products as oxidation inhibitors . These results suggest that olefin sulfurization processes optimized for tetrasulfide production will afford materials that impart significantly better oxidation stability to hydrocarbon-based products to which polysulfides are added .

properties

IUPAC Name

1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZZRXXPRCBINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CSSCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345810
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2-dimethylpropyl) disulfide

CAS RN

37552-63-9
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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